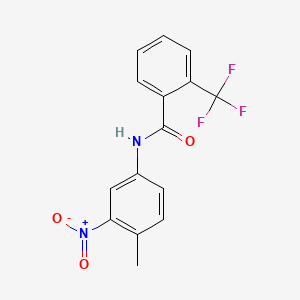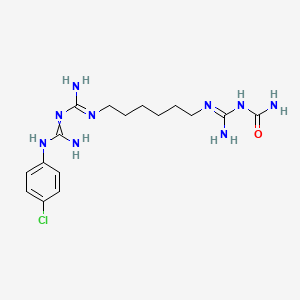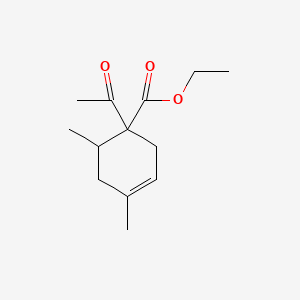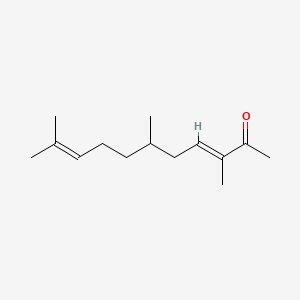
3,6,10-Trimethylundeca-3,9-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,10-Trimethylundeca-3,9-dien-2-one is an organic compound with the molecular formula C14H24O. It is characterized by its unique structure, which includes three methyl groups and two double bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,10-Trimethylundeca-3,9-dien-2-one typically involves the use of specific starting materials and reagents. One common method includes the reaction of appropriate alkenes with ketones under controlled conditions. The reaction may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs. The use of advanced technologies and equipment ensures the efficient production of this compound.
化学反応の分析
Types of Reactions: 3,6,10-Trimethylundeca-3,9-dien-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学的研究の応用
3,6,10-Trimethylundeca-3,9-dien-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 3,6,10-Trimethylundeca-3,9-dien-2-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
3,6,10-Trimethylundeca-3,5,9-trien-2-one: This compound has a similar structure but differs in the position of the double bonds.
5,9-Undecadien-2-one, 6,10-dimethyl-: This compound has a similar molecular formula but differs in the arrangement of the methyl groups and double bonds.
Uniqueness: 3,6,10-Trimethylundeca-3,9-dien-2-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
20056-22-8 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
(3E)-3,6,10-trimethylundeca-3,9-dien-2-one |
InChI |
InChI=1S/C14H24O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,10,12H,6,8-9H2,1-5H3/b13-10+ |
InChIキー |
FJHNHGPWIXCZGA-JLHYYAGUSA-N |
異性体SMILES |
CC(CCC=C(C)C)C/C=C(\C)/C(=O)C |
正規SMILES |
CC(CCC=C(C)C)CC=C(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



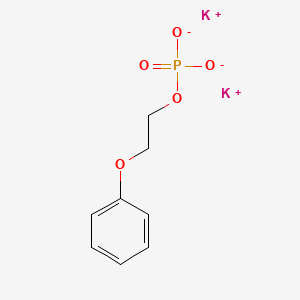

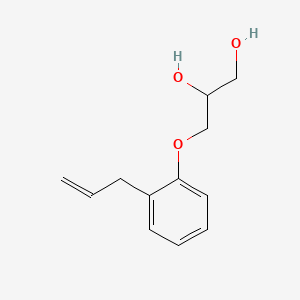
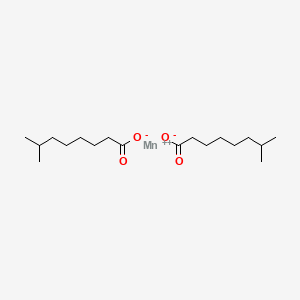

![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)
![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
